molecular formula C21H32N2O5S B11124417 N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B11124417
M. Wt: 424.6 g/mol
InChI Key: OXLWNPQICMIGMK-UHFFFAOYSA-N
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Description

N²-Cyclohexyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a glycinamide derivative featuring a unique substitution pattern. The α-amino group is substituted with a cyclohexyl moiety and a 4-ethoxyphenylsulfonyl group, while the amide nitrogen is linked to a tetrahydrofuran-2-ylmethyl group. The tetrahydrofuran ring may confer stereochemical complexity and modulate solubility .

Properties

Molecular Formula

C21H32N2O5S

Molecular Weight

424.6 g/mol

IUPAC Name

2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H32N2O5S/c1-2-27-18-10-12-20(13-11-18)29(25,26)23(17-7-4-3-5-8-17)16-21(24)22-15-19-9-6-14-28-19/h10-13,17,19H,2-9,14-16H2,1H3,(H,22,24)

InChI Key

OXLWNPQICMIGMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a substitution reaction using cyclohexyl halides.

    Attachment of the Ethoxyphenylsulfonyl Group: This step involves the reaction of the intermediate compound with 4-ethoxybenzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative.

    Incorporation of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethyl halides under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Transduction Modulation: Interfering with cellular signaling pathways, leading to altered cellular responses.

    Receptor Binding: Interacting with cell surface receptors and modulating their activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Glycinamide Derivatives

The compound belongs to a broader class of N²,N-disubstituted glycinamides. Key structural variations among analogs include:

  • Sulfonyl Group Substituents : The parent compound uses 4-ethoxyphenylsulfonyl, whereas analogs employ bromophenyl (), methylphenyl (), or methylsulfonyl () groups. Electron-withdrawing groups (e.g., nitro in ) may enhance binding affinity, while ethoxy/methoxy groups improve solubility .
  • N²-Substituents : Cyclohexyl (parent, ) and aryl groups (e.g., 4-fluorobenzyl in ) influence steric bulk and lipophilicity.
  • N-Substituents: The tetrahydrofuran-2-ylmethyl group in the parent compound contrasts with pyridinylsulfanyl ethyl () or 4-phenoxyphenyl (), which may alter pharmacokinetics or target interactions .

Table 1: Structural and Functional Comparison of Glycinamide Derivatives

Compound Name (Reference) Sulfonyl Group (R1) N²-Substituent (R2) N-Substituent (R3) Key Features
Parent Compound 4-Ethoxyphenyl Cyclohexyl Tetrahydrofuran-2-ylmethyl High lipophilicity; moderate solubility
N²-[(4-Bromophenyl)sulfonyl] () 4-Bromophenyl Cyclohexyl 4-Methoxyphenyl Enhanced halogen-mediated binding
N²-[(4-Ethoxyphenyl)sulfonyl] () 4-Ethoxyphenyl 4-Methylphenyl 2-(Pyridinylsulfanyl)ethyl Potential for π-π interactions
N²-(Methylsulfonyl) () Methyl 5-Chloro-2-methoxyphenyl Tetrahydrofuran-2-ylmethyl Dual electron-withdrawing groups
N²-(Methylsulfonyl) () Methyl 2-Fluorophenyl 4-Phenoxyphenyl Fluorine-enhanced metabolic stability
N²-[(4-Methylphenyl)sulfonyl] () 4-Methylphenyl 4-Fluorobenzyl 4-Acetamidophenyl Acetamide for hydrogen bonding
N²-(Phenylsulfonyl) () Phenyl 3-Nitrophenyl 4-Methoxyphenyl Nitro group for redox activity

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